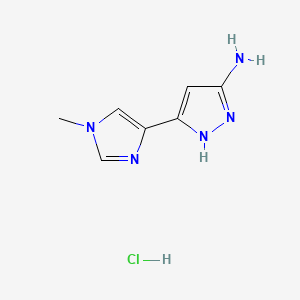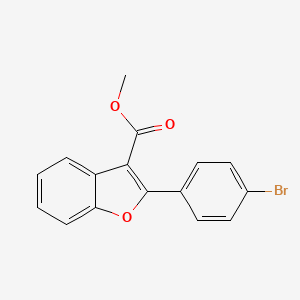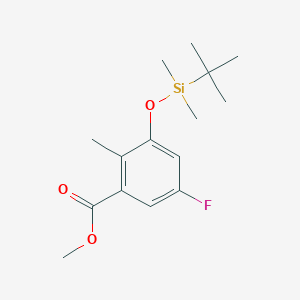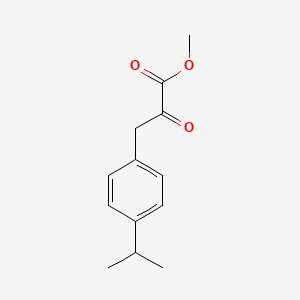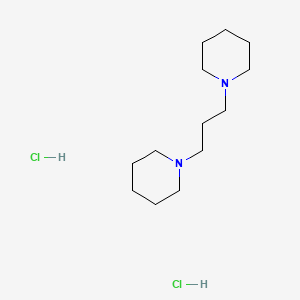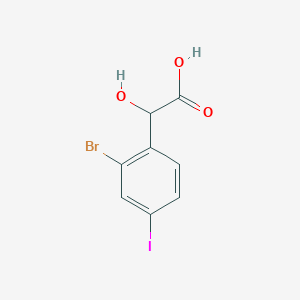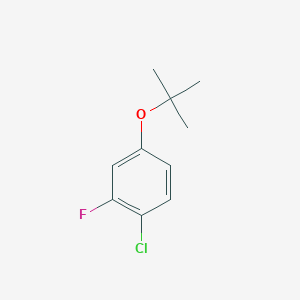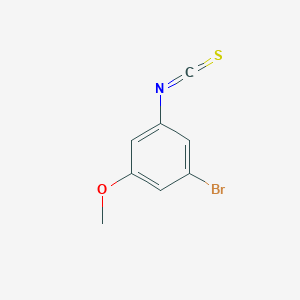
3-Bromo-5-methoxyphenyl Isothiocyanate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Bromo-5-methoxyphenyl Isothiocyanate: is an organic compound with the molecular formula C8H6BrNOS It is a derivative of phenyl isothiocyanate, where the phenyl ring is substituted with a bromine atom at the 3-position and a methoxy group at the 5-position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-5-methoxyphenyl Isothiocyanate typically involves the reaction of 3-Bromo-5-methoxyaniline with thiophosgene. The reaction is carried out in an inert solvent such as dichloromethane or chloroform, under anhydrous conditions to prevent hydrolysis of thiophosgene. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion of the amine to the isothiocyanate.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.
Analyse Des Réactions Chimiques
Types of Reactions: 3-Bromo-5-methoxyphenyl Isothiocyanate can undergo various chemical reactions, including:
Nucleophilic Substitution: The isothiocyanate group can react with nucleophiles such as amines, alcohols, and thiols to form corresponding thioureas, carbamates, and dithiocarbamates.
Electrophilic Aromatic Substitution: The bromine and methoxy groups on the phenyl ring can participate in electrophilic aromatic substitution reactions, allowing for further functionalization of the compound.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include primary and secondary amines, alcohols, and thiols. Reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at room temperature or slightly elevated temperatures.
Electrophilic Aromatic Substitution: Reagents such as halogens, nitrating agents, and sulfonating agents can be used under acidic conditions to introduce new functional groups onto the phenyl ring.
Major Products Formed:
Thioureas: Formed from the reaction with amines.
Carbamates: Formed from the reaction with alcohols.
Dithiocarbamates: Formed from the reaction with thiols.
Applications De Recherche Scientifique
Chemistry: 3-Bromo-5-methoxyphenyl Isothiocyanate is used as a building block in organic synthesis. It can be used to introduce isothiocyanate functionality into complex molecules, which can then undergo further transformations.
Biology: In biological research, this compound is used to modify proteins and peptides. The isothiocyanate group reacts with amino groups in proteins, forming stable thiourea linkages. This modification can be used to study protein function and interactions.
Medicine: The compound has potential applications in medicinal chemistry, particularly in the development of new drugs. Isothiocyanates are known for their anticancer properties, and this compound may be explored for its potential as an anticancer agent.
Industry: In the industrial sector, this compound can be used in the synthesis of specialty chemicals and materials. Its reactivity and functional groups make it a valuable intermediate in the production of polymers, dyes, and other advanced materials.
Mécanisme D'action
The mechanism of action of 3-Bromo-5-methoxyphenyl Isothiocyanate involves the reactivity of the isothiocyanate group. This group can form covalent bonds with nucleophilic sites in biological molecules, such as the amino groups in proteins. The formation of thiourea linkages can alter the structure and function of proteins, leading to various biological effects. The bromine and methoxy groups on the phenyl ring can also influence the compound’s reactivity and interactions with molecular targets.
Comparaison Avec Des Composés Similaires
Phenyl Isothiocyanate: The parent compound without the bromine and methoxy substitutions.
3-Bromo-phenyl Isothiocyanate: Similar structure but lacks the methoxy group.
5-Methoxy-phenyl Isothiocyanate: Similar structure but lacks the bromine atom.
Uniqueness: 3-Bromo-5-methoxyphenyl Isothiocyanate is unique due to the presence of both bromine and methoxy groups on the phenyl ring. These substituents can influence the compound’s reactivity, solubility, and interactions with other molecules. The combination of these functional groups makes it a versatile intermediate in organic synthesis and a valuable tool in scientific research.
Propriétés
Formule moléculaire |
C8H6BrNOS |
|---|---|
Poids moléculaire |
244.11 g/mol |
Nom IUPAC |
1-bromo-3-isothiocyanato-5-methoxybenzene |
InChI |
InChI=1S/C8H6BrNOS/c1-11-8-3-6(9)2-7(4-8)10-5-12/h2-4H,1H3 |
Clé InChI |
HXCGPSVVKHSXLB-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC(=CC(=C1)N=C=S)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


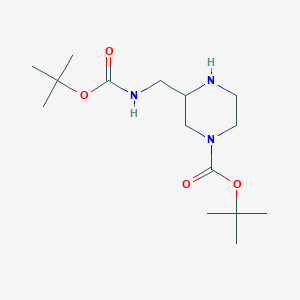

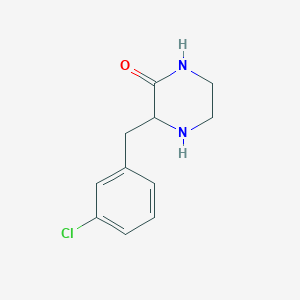
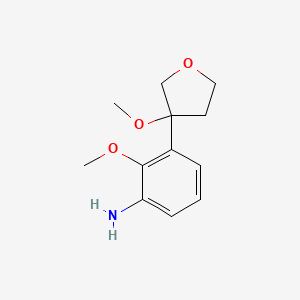
![7-Chloro-6-methylimidazo[1,2-a]pyrimidine](/img/structure/B13703342.png)
